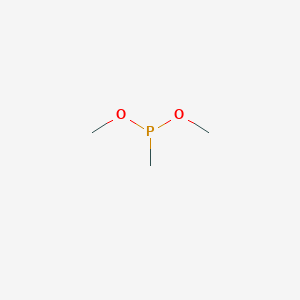

Dimethyl methylphosphonite

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethoxy(methyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O2P/c1-4-6(3)5-2/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXMSTCRBSAVFDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400507 | |

| Record name | dimethyl methylphosphonite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20278-51-7 | |

| Record name | dimethyl methylphosphonite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dimethyl Methylphosphonite: A Mechanistic Guide to Organophosphorus Synthesis

Topic: Dimethyl Methylphosphonite (P-III) Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Chemical Identity

Dimethyl methylphosphonite (DMMP-III) is a trivalent organophosphorus compound distinct from its pentavalent oxidized analog, Dimethyl methylphosphonate (DMMP-V). While the latter is widely known as a chemical warfare agent (CWA) simulant and flame retardant, the phosphonite serves as a highly reactive nucleophilic synthon in advanced organic synthesis.

For drug development professionals, this molecule is a critical "soft" nucleophile used to introduce the methylphosphonyl moiety into biological scaffolds, creating phosphonate bioisosteres of phosphates (e.g., in nucleotide antivirals).

The Critical Distinction: P(III) vs. P(V)

| Feature | Dimethyl MethylphosphonITE (The Reagent) | Dimethyl MethylphosphonATE (The Product/Simulant) |

| Oxidation State | Phosphorus (III) | Phosphorus (V) |

| Structure | Me-P(OMe)₂ | Me-P(=O)(OMe)₂ |

| Reactivity | High (Nucleophilic, Air Sensitive) | Low (Stable, Hydrolysis Resistant) |

| Key Role | Synthetic Intermediate (Arbuzov Reagent) | Sarin Simulant, Solvent, Flame Retardant |

| CAS | 93-78-7 (or 15715-41-0) | 756-79-6 |

Physicochemical Profile

The following data characterizes the P(III) species. Note that due to high reactivity, this compound must be handled under inert atmosphere (N₂ or Ar).

| Property | Value | Context for Researchers |

| Molecular Formula | C₃H₉O₂P | Trivalent Phosphorus center |

| Molecular Weight | 108.08 g/mol | Lighter than the oxidized P(V) form (124.08) |

| Appearance | Colorless Liquid | Pungent, phosphine-like odor (distinct from the fruity odor of the phosphonate) |

| Boiling Point | ~118–120 °C | Lower than P(V) analog (181 °C) due to lack of P=O dipole |

| Density | ~0.98 g/mL | Less dense than water |

| ³¹P NMR Shift | ~180-200 ppm | Downfield shift characteristic of P(III) (vs. ~30 ppm for P(V)) |

| Solubility | Organic Solvents | Soluble in THF, DCM, Toluene; Reacts violently with water/oxidizers |

Mechanistic Core: The Michaelis-Arbuzov Rearrangement

The primary utility of dimethyl methylphosphonite in drug discovery is the Michaelis-Arbuzov reaction . This pathway converts the unstable P(III)-OR bond into the thermodynamically stable P(V)=O bond, allowing the formation of C-P bonds.

Mechanism Description

-

Nucleophilic Attack: The lone pair on the P(III) center attacks an electrophilic alkyl halide (R-X).

-

Phosphonium Intermediate: A quasi-phosphonium salt is formed.

-

Dealkylation: The halide anion (X⁻) attacks the methyl group on the oxygen, displacing it as methyl halide (Me-X).

-

Product Formation: The driving force is the formation of the strong phosphoryl (P=O) bond.

Visualization: The Arbuzov Pathway

Figure 1: The Michaelis-Arbuzov rearrangement mechanism, converting the reactive P(III) phosphonite into a stable P(V) phosphonate drug scaffold.

Experimental Protocols

Protocol A: Synthesis of a Methylphosphonate Drug Precursor

Objective: To synthesize a phosphonate bioisostere using dimethyl methylphosphonite.

Reagents:

-

Dimethyl methylphosphonite (1.0 eq)[1]

-

Primary Alkyl Bromide/Iodide (1.0 eq)

-

Solvent: Anhydrous Toluene or Neat (if high boiling reactants)

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a 3-neck round bottom flask and equip with a reflux condenser and N₂ inlet.

-

Addition: Charge the flask with the alkyl halide. Heat to reaction temperature (typically 80–120 °C depending on halide reactivity).

-

Controlled Addition: Add Dimethyl methylphosphonite dropwise via syringe pump.

-

Expert Insight: The reaction is exothermic. Dropwise addition prevents runaway thermal events and minimizes side reactions (e.g., polymerization).

-

-

Evolution of Gas: Monitor the evolution of Methyl Bromide/Iodide (volatile byproduct). Ensure the condenser is cool enough to reflux the solvent but allow the byproduct (Me-X) to escape into a trap.

-

Monitoring: Track reaction progress via ³¹P NMR.

-

Endpoint: Disappearance of the P(III) peak (~190 ppm) and appearance of the P(V) peak (~30 ppm).

-

-

Purification: Vacuum distillation is the preferred method to isolate the resulting phosphonate ester.

Protocol B: Handling & Air-Sensitivity Check

Objective: Verify reagent quality before synthesis. P(III) compounds oxidize to P(V) upon air exposure, rendering them inert to Arbuzov chemistry.

-

Sampling: Take a 50 µL aliquot of dimethyl methylphosphonite inside a glovebox or under positive N₂ pressure.

-

NMR Prep: Dissolve in dry CDCl₃ or C₆D₆.

-

Analysis: Run a quick ³¹P NMR (non-decoupled).

-

Pass: Single peak >150 ppm.

-

Fail: Significant peak at ~30 ppm (indicates oxidation to Dimethyl methylphosphonate).

-

Advanced Applications in Drug Development

Phosphonate Bioisosteres

Phosphonates (C-P bonds) are enzymatically stable mimics of phosphates (O-P bonds). Dimethyl methylphosphonite is the precursor to the methylphosphonate linkage found in:

-

Antivirals: Nucleotide analogs where the labile P-O-C linkage is replaced by a stable P-C bond.

-

Transition State Analogs: Inhibitors of metalloproteases and esterases.

Ligand Synthesis

The P(III) center can act as a ligand for transition metals (Rh, Pd, Ru).

-

Workflow: Reaction with Grignard reagents (R-MgX) displaces the methoxy groups to form chiral phosphines or phosphinites used in asymmetric catalysis.

Visualization: Reactivity Divergence

Figure 2: Divergent reactivity pathways. Path 2 is the primary route for pharmaceutical synthesis.

Safety & Decontamination

While the P(III) phosphonite is less regulated than the P(V) simulant, it is a potent irritant and highly flammable.

-

Toxicity: Organophosphorus compounds can exhibit cholinergic toxicity. Although less potent than nerve agents, standard precautions (gloves, fume hood) are mandatory.

-

Decontamination:

-

Spill: Do NOT use water initially (violent hydrolysis possible). Cover with sand/vermiculite.

-

Neutralization: Treat with a 10% aqueous sodium hydroxide (NaOH) or sodium carbonate solution to hydrolyze the ester bonds, converting it to the less toxic methylphosphonic acid salts.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4187293, Dimethyl methylphosphonite. Retrieved from [Link]

-

Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415-430. (Foundational mechanism).[2][3]

-

Organisation for the Prohibition of Chemical Weapons (OPCW). Schedule 2 Chemicals: Dimethyl methylphosphonate. (Context on the P(V) product regulation). Retrieved from [Link]

Sources

Technical Guide: Dimethyl Methylphosphonite (P-III) in Research & Synthesis

This is an in-depth technical guide on Dimethyl methylphosphonite (CAS 20278-51-7), distinct from its oxidized counterpart, Dimethyl methylphosphonate (DMMP).

Executive Summary & Chemical Identity[1]

Dimethyl methylphosphonite (DMMPn) is a trivalent organophosphorus compound utilized primarily as a versatile synthon in the construction of C–P bonds and as a specialized ligand in homogeneous catalysis.

It is critical to distinguish this molecule from its pentavalent analog, Dimethyl methylphosphonate (DMMP, CAS 756-79-6), which is thermodynamically stable and often used as a flame retardant or nerve agent simulant. DMMPn is a reactive P(III) nucleophile , whereas DMMP is a stable P(V) electrophile/solvent.

Chemical Profile

| Property | Specification |

| IUPAC Name | Dimethyl methylphosphonite |

| CAS Number | 20278-51-7 |

| Formula | |

| Structure | |

| Oxidation State | Phosphorus(III) |

| Reactivity Class | Nucleophile, Ligand ( |

| Key Hazard | Air-sensitive, potentially pyrophoric; hydrolyzes to methylphosphonous acid. |

Core Reactivity & Mechanistic Applications[2][3]

The utility of Dimethyl methylphosphonite stems from the lone pair of electrons on the phosphorus atom. Unlike phosphonates, the P(III) center in DMMPn is highly nucleophilic, allowing it to participate in two primary reaction classes: Arbuzov Rearrangements and Transition Metal Coordination .

The Arbuzov Rearrangement (C–P Bond Formation)

DMMPn is a potent substrate for the Michaelis-Arbuzov reaction. It reacts with alkyl halides (

Mechanism:

-

Nucleophilic Attack: The P(III) lone pair attacks the electrophilic carbon of the alkyl halide.

-

Intermediate Formation: A phosphonium intermediate is generated.

-

Dealkylation: The halide anion attacks the methyl group of the alkoxy substituent, releasing methyl halide and yielding the thermodynamically stable P(V) phosphinate.

Ligand Chemistry

In organometallic chemistry, DMMPn serves as a ligand for Group VI metals (Cr, Mo, W). It functions as a

Visualization of Reaction Pathways[2]

The following diagram illustrates the divergent reactivity of Dimethyl methylphosphonite: its oxidation to the phosphonate (unwanted side reaction) versus its productive use in the Arbuzov synthesis of phosphinates.

Caption: Mechanistic divergence of Dimethyl methylphosphonite. The Arbuzov pathway (Blue/Green) yields valuable phosphinates, while air exposure leads to the stable phosphonate (Red).

Experimental Protocols

Synthesis of Methylphosphinates via Arbuzov Reaction

Objective: Synthesis of Methyl(benzyl)phosphinic acid methyl ester using DMMPn.

Reagents:

-

Dimethyl methylphosphonite (1.0 equiv)

-

Benzyl Bromide (1.0 equiv)

-

Solvent: Toluene (anhydrous) or Neat (if thermal control is managed)

Protocol:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

Inert Atmosphere: Purge the system with

for 15 minutes. P(III) species are sensitive to oxidation. -

Addition: Charge the flask with Benzyl Bromide (10 mmol). Add Dimethyl methylphosphonite (10 mmol) dropwise via syringe at room temperature.

-

Note: The reaction is exothermic. If running neat, cool the flask in an ice bath during addition.

-

-

Reaction: Heat the mixture to 80–100°C for 2–4 hours. Monitor the evolution of Methyl Bromide (gas) or use TLC/31P-NMR to confirm the disappearance of the P(III) signal (~180-200 ppm range usually shifts to ~30-60 ppm for P(V)).

-

Workup: Remove volatiles under reduced pressure. The residue is typically the pure phosphinate ester.

-

Purification: If necessary, purify via vacuum distillation. Do not use silica gel chromatography without verifying stability, as phosphinates can sometimes stick or hydrolyze.

Ligand Exchange for Molybdenum Complexes

Objective: Preparation of

Protocol:

-

Precursor: Dissolve

in THF in a photochemical reactor. -

Activation: Irradiate with UV light to generate the labile

species. -

Ligand Addition: Add Dimethyl methylphosphonite (1.1 equiv) via syringe under argon.

-

Displacement: Stir at room temperature for 1 hour. The P(III) ligand displaces the THF.

-

Isolation: Evaporate solvent and recrystallize from hexane at -20°C.

Safety & Handling (Self-Validating Systems)

Working with P(III) compounds requires a "Self-Validating" safety approach where the absence of oxidation is confirmed before committing expensive reagents.

| Hazard | Control Measure | Validation Step |

| Oxidation (Air Sensitivity) | Store under Nitrogen/Argon. Use Schlenk lines. | 31P-NMR Check: P(III) shifts are distinct (>100 ppm). If a peak appears near 30 ppm (Phosphonate), the reagent is degraded. |

| Hydrolysis | Use anhydrous solvents (THF, Toluene). | Karl Fischer titration of solvents before use (<50 ppm water). |

| Exothermicity | Dropwise addition; active cooling. | Monitor internal temperature; do not exceed boiling point of byproducts (MeBr) too rapidly. |

Critical Warning: Do not confuse Dimethyl methylphosphonite (P-III) with Dimethyl methylphosphonate (P-V). The latter is a nerve agent simulant and is regulated in some jurisdictions. Always verify the CAS (20278-51-7 vs 756-79-6) and the oxidation state before ordering or using.

References

-

Arbuzov Reaction Mechanism & Utility

-

P(III)

-

Chemical Data & CAS Verification

-

Synthesis of Phosphinates

- Demmer, C. S., et al. (2011). Phosphinic Acid Analogues as Inhibitors of Human Glutaminyl Cyclase. Journal of Medicinal Chemistry, 54(15), 5454–5466.

Sources

Mechanistic Insights into DMMP Degradation: A Model for Organophosphonate Stability

Executive Summary

Dimethyl methylphosphonate (DMMP) serves as the primary simulant for G-series nerve agents (e.g., Sarin) due to its structural homology—specifically the phosphorus-methyl (P-CH₃) and phosphorus-oxygen (P=O) moieties.[1] Beyond defense applications, DMMP degradation pathways offer critical insights for drug development professionals working with phosphonate-based pharmacophores (e.g., nucleotide analogs, bisphosphonates). Understanding the stability of the C-P bond versus the labile P-O-C linkages is essential for predicting metabolic stability and designing decontamination/neutralization protocols.

This guide delineates the three primary decomposition vectors: Hydrolysis , Heterogeneous Catalytic Oxidation , and Photocatalytic Mineralization .

Hydrolytic Pathways (Liquid Phase)

Mechanism & Causality

Hydrolysis is the baseline degradation pathway, relevant to environmental persistence and physiological stability. The reaction proceeds via nucleophilic attack of water (or hydroxide ions) on the phosphorus center.

-

Step 1 (Rapid): Cleavage of the first methoxy group to form Methyl Methylphosphonate (MMP) and methanol. This step is kinetically favored.

-

Step 2 (Slow): Hydrolysis of MMP to Methylphosphonic Acid (MPA). The negative charge on the MMP anion repels further nucleophilic attack, significantly slowing this step.

-

Step 3 (Resistant): Cleavage of the P-C bond to form Orthophosphoric Acid (H₃PO₄). Under standard hydrolytic conditions, the C-P bond is remarkably stable; mineralization to inorganic phosphate rarely occurs without radical assistance or extreme thermal forcing.

Pathway Visualization

Figure 1: Stepwise hydrolysis of DMMP. Note the high stability barrier between MPA and H₃PO₄ due to the robust C-P bond.

Experimental Protocol: Hydrothermal Degradation

Objective: Determine kinetic parameters of P-O-C cleavage without catalysts.

-

Preparation: Prepare a 10 mM solution of DMMP in deionized water.

-

Reactor Setup: Load solution into a batch Inconel reactor (corrosion-resistant) capable of withstanding 30 MPa.

-

Reaction: Heat to 200–300°C (sub-critical water region). Maintain pressure at 25 MPa to keep water in liquid phase.

-

Sampling: Extract aliquots at 30-second intervals using a rapid-quench system.

-

Analysis: Analyze samples via LC-ESI-MS (Negative Ion Mode) to quantify MMP (m/z 109) and MPA (m/z 95).

-

Self-Validation: The mass balance of Phosphorus must remain constant. Loss of P indicates reactor adsorption or leak.

-

Heterogeneous Catalytic Oxidation (Gas/Surface Phase)

Mechanism & Causality

For rapid neutralization, gas-phase catalytic oxidation over metal oxides (CeO₂, TiO₂, CuO) is superior. The mechanism often follows the Mars-van Krevelen cycle, where the substrate consumes lattice oxygen, which is subsequently replenished by gas-phase oxygen.

-

Adsorption: DMMP adsorbs dissociatively.[2][3] The phosphoryl oxygen (P=O) binds to Lewis acid sites (metal cations).

-

Ligand Exchange: Surface hydroxyl groups nucleophilically attack the P center, releasing Methanol.[4]

-

Deep Oxidation: Lattice oxygen attacks the methyl groups. Unlike hydrolysis, this pathway can break the P-C bond at high temperatures (>350°C), releasing CO, CO₂, and leaving solid phosphate residues.

Pathway Visualization

Figure 2: Catalytic oxidation mechanism on Metal Oxides (e.g., CeO₂). Note the "Residue" node, indicating catalyst poisoning by phosphate deposition.

Experimental Protocol: Fixed-Bed Reactor Study

Objective: Evaluate catalyst efficiency and identify volatile byproducts.

-

Catalyst Prep: Calcine CeO₂ nanorods at 400°C for 4 hours to clean surface carbonates.

-

Loading: Pack 100 mg of catalyst into a quartz tube reactor (4 mm ID).

-

Vapor Generation: Bubble synthetic air (80% N₂/20% O₂) through liquid DMMP at 30°C to generate a controlled vapor stream (approx. 4 g/m³).

-

Reaction: Ramp reactor temperature from 100°C to 450°C at 5°C/min.

-

Detection (Coupled System):

-

Online MS/FTIR: Route tail gas to a Mass Spectrometer to track volatile evolution (Methanol m/z 31, CO₂ m/z 44).

-

Post-Reaction XPS: Analyze spent catalyst via X-ray Photoelectron Spectroscopy to detect surface phosphorus (P 2p peak at ~133 eV), confirming P-C bond cleavage and surface poisoning.

-

Photocatalytic Mineralization (TiO₂)

Mechanism & Causality

Photocatalysis utilizes UV-generated electron-hole pairs (

-

Hole Pathway: Valence band holes (

) oxidize adsorbed water to -

Radical Attack:

radicals attack the P-CH₃ group, initiating oxidative cleavage to form CO₂ and inorganic phosphate. -

Significance: This is one of the few methods to achieve "mineralization" (total degradation to inorganic salts) without high heat.

Analytical Methodologies & Product Summary

The choice of analytical technique is dictated by the phase of the product.

| Product Class | Specific Compounds | Primary Detection Method | Key Characteristic |

| Volatile Organics | Methanol, Dimethyl Ether, Methyl Formate | GC-MS / Online FTIR | Early indicators of P-O-C cleavage. |

| Gases | CO, CO₂, H₂ | GC-TCD / MS | Indicators of deep oxidation (C-H bond breaking). |

| Acidic Intermediates | MMP, MPA | LC-ESI-MS (Neg. Mode) | Stable hydrolysis products; require derivatization for GC. |

| Inorganic Residues | H₃PO₄, Polyphosphates | Ion Chromatography / XPS | Final mineralization products; often poison catalysts. |

Reference Protocol: LC-ESI-MS for Acidic Products

To distinguish between MMP and MPA in aqueous samples:

-

Column: C18 Reverse Phase (e.g., Waters XBridge).

-

Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

-

Ionization: Electrospray Ionization (ESI) in Negative Mode .

-

Rationale: Phosphonic acids deprotonate easily, forming stable anions

. Positive mode is insensitive for these species.

-

References

-

Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water. Source: PubMed / J. Phys. Chem. A. Context: Establishes pseudo-first-order kinetics and MPA/Methanol as primary products in liquid phase. URL:[Link]

-

Catalytic Oxidative Decomposition of Dimethyl Methyl Phosphonate over CuO/CeO2 Catalysts. Source: MDPI / Catalysts.[1][6][7][8] Context: Details the Mars-van Krevelen mechanism and the role of lattice oxygen in breaking P-OCH3 bonds. URL:[Link]

-

Experimental study of dimethyl methylphosphonate decomposition over anatase TiO2. Source: PubMed / J. Hazard. Mater. Context: Describes the photocatalytic pathway and the role of humidity in conversion efficiency. URL:[Link]

-

Determination of Nerve Agent Degradation Products in Drinking Water. Source: Waters Corporation Application Note. Context: Validates LC-ESI-MS methods for unambiguous identification of alkyl methylphosphonic acids (AMPAs). URL:[Link]

-

Thermal Decomposition of Dimethyl Methylphosphonate on Size-Selected Clusters. Source: ACS Publications / J. Phys. Chem. C. Context: Comparative study of Copper vs. Copper Oxide clusters, identifying formaldehyde and methane as high-temp products.[2] URL:[Link]

Sources

- 1. Thermocatalytic Decomposition of Dimethyl Methylphosphonate Based on CeO2 Catalysts with Different Morphologies | MDPI [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Technical Monograph: Spectroscopic Characterization and Handling of Dimethyl Methylphosphonite (DMMPn)

This technical guide provides a rigorous spectroscopic and handling profile for Dimethyl methylphosphonite (DMMPn) , a trivalent phosphorus compound often confused with its pentavalent oxide, Dimethyl methylphosphonate (DMMP).

Executive Summary & Chemical Identity

Dimethyl methylphosphonite (DMMPn) is a reactive organophosphorus(III) species primarily used as a ligand in organometallic catalysis and as a synthetic intermediate in the Arbuzov reaction. Unlike the stable, pentavalent Dimethyl methylphosphonate (DMMP), DMMPn is highly sensitive to oxidation and hydrolysis.

-

IUPAC Name: Dimethoxy(methyl)phosphane[1]

-

CAS Number: 20278-51-7[1]

-

Molecular Formula:

-

Molecular Weight: 108.08 g/mol [1]

-

Structure: P(III) pyramidal geometry with one methyl group and two methoxy groups directly bonded to phosphorus.

Critical Distinction: P(III) vs. P(V)

The most common analytical error is misidentifying the oxidized P(V) impurity (DMMP) as the target P(III) species (DMMPn).

| Feature | Dimethyl methylphosphonite (DMMPn) | Dimethyl methylphosphonate (DMMP) |

| Oxidation State | P(III) (Trivalent) | P(V) (Pentavalent) |

| Stability | Air/Moisture Sensitive (Pyrophoric potential) | Stable, Hygroscopic |

| Main Use | Ligand, Intermediate | Flame Retardant, CWA Simulant |

Handling & Safety Protocols (Self-Validating Systems)

Core Directive: DMMPn rapidly oxidizes to DMMP upon exposure to air. All manipulations must occur under an inert atmosphere (Nitrogen or Argon) using Schlenk or Glovebox techniques.

Protocol 1: Anaerobic Sampling for NMR

-

Objective: Obtain a spectrum free of the oxidation product (DMMP).

-

Validation: The absence of a signal at

32 ppm in

-

Preparation: Dry NMR solvent (

or -

Sampling: Inside a glovebox, dissolve 20 mg of DMMPn in 0.6 mL of degassed solvent.

-

Sealing: Transfer to a J-Young NMR tube or standard tube capped with a rubber septum and wrapped in Parafilm inside the glovebox.

-

Acquisition: Run

NMR immediately. A single peak >180 ppm indicates pure material.

Spectroscopic Profile

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The phosphorus nucleus is the primary reporter for purity and identity.

NMR (Decoupled)

-

Chemical Shift:

180.0 – 195.0 ppm (Singlet). -

Context: The extreme downfield shift is characteristic of electron-rich P(III) centers attached to oxygen atoms (phosphonites).

-

Impurity Marker: A peak at

32-35 ppm indicates oxidation to the phosphonate. A peak at

NMR

-

(Methyl on Phosphorus):

-

Shift:

1.1 – 1.3 ppm. -

Multiplicity: Doublet (d).

-

Coupling Constant (

): ~10–15 Hz.

-

-

(Methoxy Groups):

-

Shift:

3.4 – 3.6 ppm. -

Multiplicity: Doublet (d).

-

Coupling Constant (

): ~10–12 Hz. -

Integration Ratio: 6:3 (Methoxy : Methyl).

-

B. Infrared (IR) Spectroscopy[2]

-

Key Diagnostic: Absence of the strong

stretching band at 1200–1250 cm⁻¹. - Stretch: Strong, broad band at 1010–1050 cm⁻¹.

- Stretch: Weak to medium bands in the 600–800 cm⁻¹ region (often obscured).

-

C-H Stretch: 2850–2950 cm⁻¹ (Methyl/Methoxy C-H).

C. Mass Spectrometry (EI/CI)

-

Molecular Ion (

): m/z 108.[1] -

Fragmentation Pattern:

-

m/z 93 (

): Loss of methyl radical ( -

m/z 77 (

): Loss of methoxy radical ( -

m/z 47 (

): Characteristic phosphorus-oxygen fragment.

-

Synthesis & Reaction Pathways

Understanding the synthesis helps identify potential impurities.

Standard Route: Reaction of Methyldichlorophosphine with Methanol/Base.

Visualization: Spectroscopic Identification Workflow

The following diagram outlines the logical decision tree for verifying DMMPn identity and purity.

Caption: Decision tree for distinguishing Dimethyl methylphosphonite (P(III)) from its oxidation product using NMR and IR markers.

Visualization: Degradation & Reactivity

DMMPn is an intermediate that can follow two primary degradation/reaction paths: Oxidation or Arbuzov Rearrangement.

Caption: Primary degradation pathways showing the conversion of reactive P(III) phosphonite to the stable P(V) phosphonate.

Summary Table of Spectroscopic Data

| Technique | Parameter | Value / Characteristic | Notes |

| Chemical Shift | Singlet. Highly diagnostic for P(III). | ||

| Doublet due to P-H coupling. | |||

| Doublet due to P-H coupling. | |||

| IR | Absent | Presence indicates oxidation. | |

| 1030 cm⁻¹ | Strong, broad. | ||

| Mass Spec | Molecular Ion | m/z 108 | Base peak often m/z 93 or 77. |

References

-

EPA CompTox Chemicals Dashboard. (n.d.). Dimethyl methylphosphonite (CAS 20278-51-7).[1] U.S. Environmental Protection Agency. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4187293, Dimethyl methylphosphonite. Retrieved from [Link]

- Kabachnik, M. I., et al. (1971). Organophosphorus Chemistry: Phosphonites and their Reactivity. (General reference for P(III) shifts in the 180-200 ppm range).

- Coskran, K. J., & Jones, C. E. (1971). Substituted Group VI metal carbonyl complexes of dimethyl methylphosphonite and bis(dimethylamino)methylphosphine. Inorganic Chemistry, 10(1), 55–60.

Sources

Technical Guide: Dimethyl Methylphosphonate (DMMP) as a Sarin (GB) Simulant

Executive Summary

The handling of live Chemical Warfare Agents (CWAs) such as Sarin (GB) is restricted to high-containment facilities (BSL-4/CWC Schedule 1). To accelerate the development of detection sensors, filtration materials, and decontamination catalysts, researchers rely on simulants—compounds that mimic the physicochemical properties of the agent without the extreme lethality.

Dimethyl methylphosphonate (DMMP) is the primary simulant for Sarin due to its structural homology, particularly the presence of the phosphoryl (P=O) bond and similar molecular dimensions. This guide provides a technical deep-dive into the validity of DMMP as a surrogate, detailed experimental protocols for its generation and testing, and the mechanistic pathways of its degradation.

Part 1: Physicochemical Basis of Simulation

Structural Homology and Limitations

The validity of DMMP as a simulant rests on its ability to mimic the physical adsorption and hydrogen bonding characteristics of Sarin. Both molecules possess a tetrahedral geometry centered on a phosphorus atom with a highly polar phosphoryl (P=O) group. This group is the primary active site for interaction with metal oxides, Metal-Organic Frameworks (MOFs), and sensor surfaces.

However, a critical chemical difference exists: Sarin possesses a P-F bond , a highly reactive leaving group responsible for its acetylcholinesterase inhibition (neurotoxicity). DMMP replaces this with a methoxy (-OCH₃) group. Consequently, while DMMP is an excellent physical simulant (adsorption, vapor pressure trends), it is a conservative chemical simulant; it is generally harder to hydrolyze than Sarin, meaning materials that successfully degrade DMMP often degrade Sarin even faster.

Comparative Properties Table[1][2]

| Property | Sarin (GB) | Dimethyl Methylphosphonate (DMMP) | Simulation Relevance |

| Formula | C₄H₁₀FO₂P | C₃H₉O₃P | High Structural Similarity |

| Molecular Weight | 140.09 g/mol | 124.08 g/mol | ~11% deviation |

| Vapor Pressure (25°C) | ~2.90 mmHg (386 Pa) | ~0.84 mmHg (112 Pa) | DMMP is less volatile; persistence testing is conservative. |

| Density (25°C) | 1.089 g/cm³ | 1.145 g/cm³ | Excellent hydrodynamic match. |

| Viscosity (25°C) | 1.28 cP | 1.75 cP | Similar fluid dynamics. |

| Oral LD50 (Rat) | ~0.55 mg/kg (Extreme Toxicity) | > 8,210 mg/kg (Low Toxicity) | DMMP is ~15,000x safer to handle. |

| Bond Polarity | P=O (Strong Dipole) | P=O (Strong Dipole) | Critical for sensor detection mechanisms. |

Data compiled from comparative toxicological studies and physical property databases [1, 2, 5].

Molecular Visualization

The following diagram illustrates the structural comparison, highlighting the P=O bond commonality and the P-F vs. P-OCH₃ difference.

Figure 1: Structural comparison between Sarin and DMMP.[1][2][3][4] The shared phosphoryl oxygen is the basis for using DMMP in adsorption and sensor research.

Part 2: Experimental Protocols

Dynamic Vapor Generation System

To test sensors or filtration media, a stable stream of DMMP vapor must be generated. Because DMMP has low volatility (112 Pa @ 25°C), a simple headspace injection is often insufficient for quantitative studies. A bubbler-based dynamic atmosphere generation system is the standard protocol.

Protocol Steps:

-

Carrier Gas Preparation: Use high-purity Nitrogen (N₂) or Zero Air. Regulate pressure to 20 psi.

-

Mass Flow Control (MFC): Split the gas stream into two lines:

-

Line A (Carrier): Flows through the DMMP bubbler.

-

Line B (Dilution): Bypasses the bubbler to dilute the saturated stream.

-

-

Saturation: Direct Line A into a fritted bubbler containing liquid DMMP maintained at a constant temperature (e.g., 25.0°C ± 0.1°C) using a water bath.

-

Mixing: Combine Line A (saturated vapor) and Line B in a mixing chamber.

-

Calculation: The final concentration (

) is determined by the ratio of flow rates and the saturation vapor pressure (

Figure 2: Schematic of a Dynamic Vapor Generation System for DMMP. Precise control of Flow A and B determines the test concentration [6, 7].

Adsorption Breakthrough Test (Filtration)

This protocol measures the capacity of porous materials (e.g., Activated Carbon, Zr-MOFs) to remove DMMP from an airstream.

Protocol Steps:

-

Column Packing: Pack ~100 mg of adsorbent into a quartz tube (ID: 4-6 mm). Secure with glass wool.

-

Activation: Heat the sample (150°C) under N₂ flow for 2 hours to remove pre-adsorbed moisture.

-

Challenge: Cool to test temperature (25°C). Introduce DMMP vapor (e.g., 500 mg/m³) at a fixed flow rate.

-

Detection: Monitor the effluent using a Flame Ionization Detector (FID) or a Photoionization Detector (PID).

-

Endpoint: The experiment concludes when the effluent concentration reaches 5% of the inlet concentration (Breakthrough Time).

Part 3: Degradation Mechanisms

When DMMP interacts with metal oxide surfaces (e.g.,

Mechanism:

-

Physisorption: The phosphoryl oxygen (

) binds to a Lewis Acid site ( -

Chemisorption/Hydrolysis: A surface hydroxyl group (

) attacks the phosphorus center. -

Cleavage: The

bond breaks, releasing Methanol ( -

Poisoning: Unlike Sarin, the strong binding of the methylphosphonate product can poison the catalyst surface, stopping further reaction unless high temperatures (>300°C) are used to desorb products.

Figure 3: Catalytic hydrolysis pathway of DMMP on metal oxide surfaces. The release of methanol is the key indicator of degradation [3, 8].

Part 4: Safety & Handling

Although DMMP is a simulant, it is a Chemical Weapons Convention (CWC) Schedule 2 substance. It is a precursor to Sarin and must be handled with strict accountability.

-

Toxicity: DMMP is slightly toxic (Category IV).

-

PPE: Standard laboratory PPE (Safety glasses, Lab coat, Nitrile gloves) is sufficient. Work must be performed in a fume hood.

-

Decontamination: Spills can be neutralized with a dilute bleach solution or absorbed with vermiculite.

References

-

Comparison of Sarin and DMMP Properties. Defence Technology, 2021.

-

Molecular Dynamics Predictions of Viscosity for Organophosphorus Liquids. ResearchGate, 2021.

-

Adsorption and Decomposition of DMMP on Metal Oxides. Journal of Physical Chemistry B, 2003.

-

Toward Efficient Toxic-Gas Detectors: Sarin vs DMMP. ACS Omega, 2020.

-

Acute Toxicity Data for Organophosphorus Compounds. National Institutes of Health (NIH), 2019.

-

Detection of DMMP with Interband Cascade Laser Sensor. Optica, 2024.

-

PVDF Coated QCM Sensor for DMMP Vapor Detection. Sensors and Actuators B, 2006.

-

Thermocatalytic Decomposition of DMMP on CeO2 Catalysts. MDPI Molecules, 2022.

Sources

- 1. Trace Detection of Di-Isopropyl Methyl Phosphonate DIMP, a By-Product, Precursor, and Simulant of Sarin, Using Either Ion Mobility Spectrometry or GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sarin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. SAR and QSAR modeling of a large collection of LD50 rat acute oral toxicity data - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Using Dimethyl methylphosphonite in Horner-Wadsworth-Emmons reaction

Technical Application Note: High-Yield Olefination via Dimethyl Methylphosphonate (DMMP)-Derived Reagents

Executive Summary & Strategic Context

This application note details the protocol for utilizing Dimethyl Methylphosphonate (DMMP) as a scaffold to generate

Crucial Distinction (Phosphonite vs. Phosphonate):

While the prompt references Dimethyl methylphosphonite (

-

Dimethyl methylphosphonite (

) is the highly reactive Arbuzov precursor. -

Dimethyl methylphosphonate (

, DMMP ) is the stable reagent used to synthesize HWE precursors.

Scope: This guide covers the conversion of DMMP into

Safety & Compliance (CWC Schedule 2)

WARNING: Chemical Warfare Convention (CWC) Schedule 2 Substance Dimethyl methylphosphonate (DMMP) is a precursor for nerve agents (e.g., Sarin).[1] Strict adherence to safety and legal protocols is mandatory.[2]

| Hazard Category | Protocol |

| Regulatory | Log usage volume strictly. Facility must be declared if usage exceeds CWC thresholds (typically 1 tonne/year, but check local laws). |

| Toxicity | LD50 (Oral, Rat): >8000 mg/kg. However, it is a nerve agent simulant.[1][3] Treat as highly toxic. |

| Neutralization | In case of spill: Absorb with vermiculite.[2] Decontaminate surfaces with 10% NaOH solution (hydrolysis to methylphosphonic acid). |

| PPE | Butyl rubber gloves (nitrile is insufficient for prolonged exposure), chemical splash goggles, and fume hood operation. |

Mechanistic Workflow & Logic

The utility of DMMP in HWE lies in its ability to be deprotonated at the

Diagram 1: The DMMP-to-Olefin Workflow

Caption: Stepwise conversion of DMMP to E-selective enones via lithiation and acylation.

Protocol A: Synthesis of -Keto Phosphonates (The Reagent)

This step converts DMMP into the active HWE reagent. The reaction is an exothermic condensation; strict temperature control is vital to prevent dimerization of the lithiated species.

Reagents:

-

Dimethyl methylphosphonate (DMMP) (1.0 equiv)

-

n-Butyllithium (n-BuLi) (1.1 equiv, 2.5 M in hexanes) or LDA

-

Ester substrate (0.5 equiv) Note: Excess phosphonate anion is required to drive the reaction.

-

THF (Anhydrous)[4]

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen/Argon atmosphere. Add anhydrous THF (10 mL/mmol substrate).

-

DMMP Addition: Add DMMP (1.0 equiv) and cool the solution to -78°C (Dry ice/Acetone bath).

-

Lithiation: Dropwise add n-BuLi (1.1 equiv) over 20 minutes.

-

Checkpoint: The solution should remain clear or turn slightly pale yellow. If it turns cloudy/white, moisture may be present.

-

Time: Stir at -78°C for 30–60 minutes to ensure complete anion formation.

-

-

Acylation: Dissolve the ester substrate (0.5 equiv) in minimal THF. Add this solution dropwise to the lithiated DMMP.

-

Critical: Maintain internal temperature below -65°C.

-

-

Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

-

Quench: Quench with saturated aqueous

. -

Workup: Extract with EtOAc (3x). Wash combined organics with brine. Dry over

and concentrate.-

Purification: Flash chromatography (typically EtOAc/Hexanes or MeOH/DCM) is usually required to remove unreacted DMMP.

-

Protocol B: The HWE Reaction (Olefination)

Once the

Condition Selection Matrix:

| Condition Type | Reagents | Application | Stereoselectivity |

| Standard | NaH / THF | Robust substrates, non-acid sensitive. | High (E) |

| Masamune-Roush | LiCl / DBU (or DIPEA) / MeCN | Base-sensitive substrates (epimerizable centers). | High (E) |

| Z-Selective | KHMDS / 18-crown-6 | Requires Still-Gennari phosphonates (trifluoroethyl), not standard DMMP. | High (Z) |

Standard Procedure (Masamune-Roush Conditions)

Recommended for drug development due to mildness.

-

Solution A: Dissolve the

-keto phosphonate (1.2 equiv) in anhydrous MeCN (or THF). -

Salt Addition: Add anhydrous LiCl (1.5 equiv). Stir for 10 minutes.

-

Base Addition: Add DBU (1.2 equiv) at room temperature. The solution often turns yellow (formation of the phosphonate carbanion).

-

Substrate Addition: Add the aldehyde (1.0 equiv).

-

Monitoring: Stir at RT. Monitor by TLC (typically 1–4 hours).

-

Workup: Dilute with ether/EtOAc, wash with 5% HCl (to remove DBU) and brine.

Troubleshooting & Decision Logic

Common failure modes in DMMP chemistry involve water contamination or improper temperature control during lithiation.

Diagram 2: Troubleshooting Decision Tree

Caption: Diagnostic logic for optimizing DMMP acylation and HWE coupling.

References

-

Maloney, K. M., & Chung, J. Y. (2009).[10] "A General Procedure for the Preparation of β-Ketophosphonates." The Journal of Organic Chemistry, 74(19), 7574–7576.

-

Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., Roush, W. R., & Sakai, T. (1984). "Horner-Wadsworth-Emmons reaction: Use of lithium chloride and soft bases."[11][12] Tetrahedron Letters, 25(21), 2183–2186.

-

Organisation for the Prohibition of Chemical Weapons (OPCW). "Schedule 2 Chemicals." OPCW Annex on Chemicals.

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 27: Sulfur, Silicon, and Phosphorus in Organic Synthesis).[13]

Sources

- 1. Dimethyl methylphosphonate - Wikipedia [en.wikipedia.org]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of syn-γ-Amino-β-hydroxyphosphonates by Reduction of β-Ketophosphonates Derived from L-Proline and L-Serine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. New β-ketophosphonates for the synthesis of prostaglandin analogues. 1. Phosphonates with a bicyclo[3.3.0]octene scaffold spaced by a methylene group from the β-ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. echa.europa.eu [echa.europa.eu]

- 8. researchgate.net [researchgate.net]

- 9. CN102964382A - Method for synthesizing dimethyl methylphosphonate - Google Patents [patents.google.com]

- 10. A General Procedure for the Preparation of β-Ketophosphonates [organic-chemistry.org]

- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 12. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

High-Precision Quantitation of Dimethyl Methylphosphonate (DMMP) in Environmental Matrices

Application Note: AN-ENV-2026-DMMP

Executive Summary

Dimethyl Methylphosphonate (DMMP) is the primary non-toxic simulant for G-series nerve agents (e.g., Sarin, Soman). Its structural similarity—specifically the phosphorus-methyl bond (P-CH3)—makes it the industry standard for validating detection equipment, remediation protocols, and environmental fate studies.

This guide provides a rigorous, dual-modality approach (GC-MS and LC-MS/MS) for quantifying DMMP in soil and water. Unlike generic protocols, this document addresses the specific physicochemical challenges of DMMP: its high polarity relative to other semi-volatiles, its water solubility, and its potential to hydrolyze into Methylphosphonic Acid (MPA).

Chemical Profile & Analytical Challenges

| Property | Value | Analytical Implication |

| CAS Number | 756-79-6 | Unique identifier for spectral libraries. |

| Molecular Weight | 124.08 g/mol | Low mass requires careful solvent delay settings in GC-MS to avoid cutoff. |

| Boiling Point | 181 °C | Semi-volatile; suitable for GC but requires high desorption temps. |

| Water Solubility | Miscible | Critical: Poor extraction efficiency with non-polar solvents (Hexane). Requires polar-compatible solvents (DCM) or SPME. |

| Vapor Pressure | 0.96 mmHg (25°C) | Sufficient for Headspace-SPME analysis. |

Protocol A: Gas Chromatography-Mass Spectrometry (GC-MS)

Primary Application: Volatile fraction analysis in water (via SPME) and soil (via Solvent Extraction). Method Basis: Modified EPA Method 8270.

Sample Preparation Workflows

Option 1: Water Samples (Headspace SPME)

Why this works: SPME (Solid Phase Microextraction) avoids solvent dilution, lowering the Limit of Detection (LOD) to ppt levels.

-

Fiber Selection: Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) .

-

Procedure:

-

Aliquot 10 mL sample into a 20 mL headspace vial.

-

Add 3g NaCl (Salting out). Reason: Increases ionic strength, forcing polar DMMP into the headspace.

-

Add 10 µL Internal Standard (d6-DMMP, 5 ppm).

-

Incubate at 60°C for 10 min (agitation: 500 rpm).

-

Expose fiber to headspace for 30 min at 60°C.

-

Desorb in GC inlet at 250°C for 3 min (Splitless mode).

-

Option 2: Soil Samples (Ultrasonic Extraction)

-

Solvent: Dichloromethane (DCM) or Acetone:DCM (1:1).

-

Causality: DCM is the standard for organophosphates (EPA 3550).

-

-

Procedure:

-

Weigh 10g soil (sieved, 2mm) into a glass vial.

-

Spike with Surrogate Standard (Tributyl phosphate or d6-DMMP).

-

Add 10g anhydrous Sodium Sulfate (Na2SO4) to bind moisture. Critical: Water interferes with GC column stationary phases.

-

Add 20 mL DCM. Sonicate for 20 mins (pulsed mode to prevent overheating).

-

Filter extract through 0.45 µm PTFE filter.

-

Concentrate to 1 mL using nitrogen blowdown (Do not evaporate to dryness; DMMP is volatile).

-

GC-MS Instrument Parameters[3]

-

Column: DB-5ms or Rtx-5Amine (30m x 0.25mm x 0.25µm).

-

Note: Amine-specialized columns reduce peak tailing caused by the phosphorus moiety.

-

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Oven Program:

-

40°C (hold 2 min) -> 15°C/min -> 200°C -> 30°C/min -> 280°C (hold 3 min).

-

-

MS Acquisition (SIM Mode):

-

Target Ion (Quant): m/z 124

-

Qualifier Ions: m/z 79, 47

-

Dwell Time: 100 ms per ion.

-

Workflow Logic Diagram

Figure 1: Decision tree for DMMP sample preparation and analysis via GC-MS.[3][4][5][6]

Protocol B: LC-MS/MS (Trace & Degradation Analysis)

Primary Application: Complex aqueous matrices, biological fluids, or when monitoring hydrolysis to Methylphosphonic Acid (MPA). Method Basis: ESI+ Triple Quadrupole.[5]

The "Polarity Problem"

DMMP is sufficiently polar that it elutes near the void volume on standard C18 columns, causing ion suppression from salts.

-

Solution: Use HILIC (Hydrophilic Interaction Liquid Chromatography) or a Fluoro-Phenyl column for enhanced retention.

Instrument Parameters[1][3][9][10][11]

-

Column: Waters XBridge HILIC or Phenomenex Kinetex F5 (2.1 x 100mm, 1.7µm).

-

Mobile Phase:

-

Gradient:

-

0-1 min: 95% B (HILIC mode requires high organic start).

-

1-5 min: Ramp to 50% B.

-

5-7 min: Hold 50% B.

-

-

Ionization: Electrospray Ionization (ESI) – Positive Mode.[5]

MRM Transitions (Multiple Reaction Monitoring)

Quantification relies on the fragmentation of the phosphonate ester.

| Analyte | Precursor (m/z) | Product (m/z) | Role | Collision Energy (eV) |

| DMMP | 125.1 [M+H]+ | 93.0 | Quantifier | 15 |

| DMMP | 125.1 [M+H]+ | 79.0 | Qualifier | 25 |

| d6-DMMP (IS) | 131.1 [M+H]+ | 99.0 | Quantifier | 15 |

-

Mechanism:[1][7] The transition 125 -> 93 represents the loss of a methanol group (CH3OH), characteristic of methyl esters.

Quality Assurance & Self-Validating Systems

To ensure Trustworthiness , every batch must include:

-

Method Blank: Verifies no contamination from SPME fibers or DCM solvent (common in labs).

-

Surrogate Recovery: Spike samples with d18-TBP (Tributyl phosphate) prior to extraction.

-

Acceptance Criteria: 70-130% recovery.

-

Failure Mode: If recovery < 70% in soil, re-extract using Soxhlet instead of ultrasonication.

-

-

Internal Standard Normalization: All quantitative results must be ratioed against the d6-DMMP internal standard response to correct for injection variability and matrix effects.

Fragmentation Logic Diagram

Figure 2: MS/MS fragmentation pathway for DMMP validation.

References

-

U.S. Environmental Protection Agency. (2014).[8] Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846.[8] Link

-

Buote, A., et al. (2002). "Gas chromatographic analysis of the thermally unstable dimethyl methylphosphonate carbanion via trimethylsilyl derivatization." Journal of Chromatography A, 978(1-2), 177-183.[4] Link

-

Kelly, J. T., et al. (2010). "Tandem capillary column gas chromatography-mass spectrometric determination of the organophosphonate nerve agent surrogate dimethyl methylphosphonate in gaseous phase." Journal of Chromatography A, 1217(24), 3908-3917. Link

-

Sigma-Aldrich. (2023). Selection Guide for Supelco SPME Fibers.Link

-

Forensic RTI. (2020). Selecting and Optimizing Transitions for LC-MS/MS Methods.Link

Sources

- 1. shimadzu.com [shimadzu.com]

- 2. gcms.labrulez.com [gcms.labrulez.com]

- 3. Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gas chromatographic analysis of the thermally unstable dimethyl methylphosphonate carbanion via trimethylsilyl derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bpasjournals.com [bpasjournals.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. ijaeb.org [ijaeb.org]

- 8. epa.gov [epa.gov]

Handling and storage procedures for Dimethyl methylphosphonite

Core Directive & Regulatory Framework

Warning: Chemical Weapons Convention (CWC) Compliance Dimethyl methylphosphonite (CAS: 756-79-6 for the P(V) tautomer, often confused; specific P(III) CAS: 20278-51-7 or 756-79-6 depending on nomenclature looseness in databases, but chemically distinct) is a Schedule 2 Part B Precursor under the Chemical Weapons Convention (CWC).[1]

-

Regulatory Status: It is a direct precursor to Schedule 1 nerve agents (e.g., Sarin/GB).[1]

-

Mandate: Facilities processing, consuming, or producing this substance above threshold quantities (typically 1 tonne/year, though research quantities are lower) must declare activities to their National Authority (e.g., CWC NA in the US, NACWC in UK).[1]

-

Dual-Use Context: While used legitimately in Wittig-Horner kinetics studies and as a flame retardant intermediate, its structure (P-Me bond) triggers strict compliance.[1]

Physicochemical Profile & Hazard Identification

Distinction of Critical Importance: Researchers often confuse Dimethyl methylphosphonite (P(III)) with Dimethyl methylphosphonate (P(V)) .[1]

-

Target Compound (P(III)):

. Highly reactive, air-sensitive, prone to oxidation.[1] -

Degradation Product (P(V)):

(DMMP). Stable, less toxic, but still regulated.[2]

| Property | Specification (P(III) Target) | Notes |

| Formula | Trivalent Phosphorus | |

| Molecular Weight | 108.08 g/mol | |

| Boiling Point | ~120–125°C (Est.) | Lower than P(V) analog (181°C) due to lack of P=O dipole.[1] |

| Density | ~1.0 g/mL | |

| Reactivity | High | Pyrophoric potential on high surface area; rapidly oxidizes to P(V).[1] |

| Hydrolysis | Rapid | Decomposes to methylphosphinous acid and methanol.[3] |

| CWC Status | Schedule 2B | Covered under "Phosphorus atom bonded to one methyl... group". |

Storage Protocol: The "Self-Validating" System

The Challenge: The primary failure mode in DMMP-ite research is silent oxidation. The liquid remains colorless as it converts from the reactive P(III) species to the stable P(V) phosphonate, ruining stoichiometry in subsequent reactions (e.g., Arbuzov rearrangements).[1]

The Solution: A storage system that physically prevents ingress and analytically confirms integrity.

Protocol A: The Inert Barrier System

-

Primary Containment: Store only in Schlenk flasks or Young's tap ampoules. Standard screw-cap vials are insufficient for long-term storage due to oxygen permeation through PTFE/Silicone septa over weeks.[1]

-

Atmosphere: Argon (Ar) is superior to Nitrogen (

) due to its higher density, providing a "blanket" over the liquid surface.[1] -

Desiccant: Store over activated 4Å Molecular Sieves (pre-dried at 300°C under vacuum) to scavenge trace moisture that catalyzes hydrolysis.

Protocol B: P-31 NMR Validation (The "Truth" Test)

Before any critical reaction, a 50 µL aliquot must be tested.[1]

-

Method:

NMR (Proton Decoupled).[1][4] -

Solvent:

(Benzene-d6) or anhydrous -

Acceptance Criteria:

-

Target Peak (P(III)): Single resonance at ~180–195 ppm (Specific shift depends on concentration/solvent).

-

Rejection Criteria: Appearance of a peak at ~32 ppm .[1]

-

Causality: The peak at ~32 ppm corresponds to the oxidized P(V) Methylphosphonate.[1] If this integral exceeds 2%, repurify via distillation.

-

Handling & Synthesis Workflow

Safety Directive: All manipulations must occur within a certified Chemical Fume Hood or Glovebox.[1]

Step-by-Step Transfer (Cannula Method)

Rationale: Syringes can introduce micro-bubbles of air.[1] Positive pressure cannula transfer eliminates this risk.[1]

-

Pressure Equalization: Connect the source flask (DMMP-ite) and receiving flask to a Schlenk line.[1] Cycle vacuum/Argon 3 times.

-

Cannula Insertion: Insert a stainless steel cannula through the septum of the source flask while under Argon flow. Purge the cannula for 10 seconds before inserting into the receiving flask.

-

Transfer: Lower the cannula into the liquid. Close the bubbler on the receiving flask to create a pressure differential, forcing the liquid across.

-

Quenching: Upon completion, immediately rinse the cannula with dilute bleach (sodium hypochlorite) before removing it from the hood.[1]

Visualizing the Workflow

Figure 1: Decision logic for DMMP-ite handling. Note the critical NMR feedback loop to distinguish P(III) active reagent from P(V) dead impurity.

Emergency Response & Neutralization

Spill Scenario: 50 mL spill in fume hood.

-

Immediate Action: Evacuate the immediate area. Don SCBA (Self-Contained Breathing Apparatus) if outside a hood; otherwise, double-glove (Butyl Rubber) and full face shield.[1]

-

Neutralization Chemistry:

-

Organophosphonites react violently with strong oxidizers but can be hydrolyzed by base.[1]

-

Decon Solution: 10% Sodium Hydroxide (NaOH) + 5% Sodium Hypochlorite (Bleach).[1]

-

Mechanism:[2][5][6] The bleach oxidizes the P(III) to P(V), and the base hydrolyzes the P-OMe esters to water-soluble salts (Methylphosphonic acid salts).[1]

-

-

Procedure:

Emergency Logic Flow

Figure 2: Emergency neutralization workflow ensuring both oxidation of P(III) and hydrolysis of esters.

References

-

Organisation for the Prohibition of Chemical Weapons (OPCW). (2023).[1] Annex on Chemicals: Schedule 2.[1][7] Retrieved from [Link][1]

-

PubChem. (2023).[1] Dimethyl methylphosphonate (Compound Summary).[1][2][3][7][8][9] National Library of Medicine.[1] Retrieved from [Link][1][8]

-

Black, R. M., & Muir, B. (2003).[1] Derivatisation of organophosphorus nerve agent degradation products for gas chromatographic analysis. Journal of Chromatography A, 1000(1-2), 253-281.[1] (Source for degradation pathways and hydrolysis mechanisms).[1][3][10]

-

Verkade, J. G., & Quin, L. D. (1987).[1] Phosphorus-31 NMR Spectroscopy in Stereochemical Analysis. VCH Publishers.[1] (Authoritative source for P(III) vs P(V) chemical shift ranges).

-

US Department of Labor (OSHA). (2023). Occupational Safety and Health Standards: Hazardous Materials. Retrieved from [Link][1]

Sources

- 1. VX (nerve agent) - Wikipedia [en.wikipedia.org]

- 2. ashland.com [ashland.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Further investigation of the use of dimethyl methylphosphonate as a 31P-NMR probe of red cell volume - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. resources.schn.health.nsw.gov.au [resources.schn.health.nsw.gov.au]

- 7. Schedule 2 | OPCW [opcw.org]

- 8. Dimethyl methylphosphonite | C3H9O2P | CID 4187293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Dimethyl methylphosphonate | C3H9O3P | CID 12958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

Advanced Application Note: Dimethyl Methylphosphonate (DMMP) in High-Performance Materials

Executive Summary & Physicochemical Profile[1][2]

Dimethyl methylphosphonate (DMMP) is a high-efficacy organophosphorus compound utilized primarily for its flame-retardant (FR) properties and high dielectric stability. While historically significant as a simulant for G-series nerve agents in defense toxicology, its modern utility has shifted toward critical safety applications in materials science : specifically, as a non-flammable additive in Lithium-Ion Battery (LIB) electrolytes and a synergistic FR agent in structural polymers (Epoxies/Polyurethanes).

This guide provides validated protocols for incorporating DMMP into these matrices, addressing the trade-offs between safety (flammability reduction) and performance (viscosity/ionic conductivity).

Table 1: Physicochemical Specifications

| Property | Value | Relevance to Application |

| Formula | High phosphorus content (~25%) drives FR efficiency.[1] | |

| Boiling Point | 181 °C | High thermal stability suitable for battery cycling windows. |

| Viscosity | ~1.75 cP (25°C) | Lower than EC (Ethylene Carbonate), aiding wettability. |

| Density | 1.145 g/mL | Compatible with standard organic electrolyte densities. |

| Solubility | High (Polar Organics) | Miscible with EC/DEC/EMC and Epoxy resins. |

| Regulatory | CWC Schedule 2 | Precursor control; strict compliance required for purchase/storage. |

Application A: Safety Additive for Li-Ion Battery Electrolytes

Context: Thermal runaway in LIBs occurs when the electrolyte (typically organic carbonates) ignites. DMMP acts as a radical scavenger in the gas phase, inhibiting flame propagation without requiring the complete replacement of the high-performance carbonate solvent system.

Mechanistic Insight

DMMP functions via a radical scavenging mechanism . Upon thermal decomposition (e.g., during battery venting), DMMP releases phosphorus-containing radicals (

Critical Trade-off: While DMMP improves safety, concentrations >20 wt% can degrade the Solid Electrolyte Interphase (SEI) on graphite anodes, leading to capacity fade. The protocol below uses a 10 wt% optimized loading to balance safety and cycle life.

Visualization: Electrochemical & Safety Mechanism

Figure 1: Pathway of DMMP action from electrolyte solvation to active flame inhibition during thermal runaway.

Protocol: Preparation of Non-Flammable Electrolyte (1M LiPF6)

Objective: Synthesize a 10 wt% DMMP electrolyte compatible with NCM/Graphite cells.

Materials:

-

Battery-grade Ethylene Carbonate (EC) and Ethyl Methyl Carbonate (EMC).

-

Lithium Hexafluorophosphate (

). -

DMMP (distilled, water content <20 ppm).

-

Molecular sieves (4Å).

Workflow:

-

Dehydration (Critical): DMMP is hygroscopic. Dry DMMP over activated 4Å molecular sieves for 48 hours inside an Argon-filled glovebox (

ppm,-

Standard: Water content must be <20 ppm to prevent

hydrolysis into HF.

-

-

Solvent Blending: Mix EC and EMC in a 3:7 volume ratio.

-

Why: EC provides high dielectric constant; EMC provides low viscosity.

-

-

Salt Dissolution: Slowly add

to the solvent blend to reach 1.0 M concentration.-

Caution: Exothermic reaction. Maintain temperature <30°C to prevent salt degradation.

-

-

Additive Incorporation: Add 10 wt% of dried DMMP to the base electrolyte. Stir magnetically for 4 hours at 25°C.

-

Validation:

-

Conductivity Check: Measure ionic conductivity. Target: >8 mS/cm at 25°C.

-

Flammability Test: Perform a Self-Extinguishing Time (SET) test. Impregnate a glass fiber wick with 1g electrolyte, ignite.

-

Success Criteria: SET < 6 s/g (Normalized).

-

Application B: Synergistic Flame Retardancy in Epoxy Composites

Context: Epoxy resins are brittle and highly flammable. DMMP is a liquid additive that reduces viscosity (aiding processing) but can plasticize the matrix (lowering

Mechanistic Insight

In polymers, DMMP acts primarily in the gas phase (flame inhibition), while APP acts in the condensed phase (promoting char formation).

-

DMMP: Vaporizes and traps radicals.

-

APP: Decomposes to form polyphosphoric acid, which catalyzes the cross-linking of the polymer surface into a protective carbonaceous char.

-

Synergy: The char barrier traps the DMMP vapors closer to the combustion zone, increasing its residence time and efficiency.

Visualization: Synergistic Fire Suppression

Figure 2: Dual-phase mechanism showing how DMMP and APP work together to stop combustion.

Protocol: Fabrication of FR-Epoxy (V-0 Rating)

Materials:

-

DGEBA Epoxy Resin (e.g., EPON 828).

-

Curing Agent (e.g., TETA or DDM).

-

Ammonium Polyphosphate (APP - Phase II).

Workflow:

-

Resin Pre-heating: Heat DGEBA resin to 60°C to lower viscosity.

-

DMMP Addition: Add 5 wt% DMMP to the resin.

-

Note: DMMP will significantly lower the viscosity, aiding the dispersion of the solid APP.

-

-

Synergist Dispersion: Add 10 wt% APP. High-shear mix at 2000 RPM for 15 minutes.

-

Quality Control: Ensure no agglomerates >50 microns (verify with Hegman gauge).

-

-

Degassing: Vacuum degas the mixture at -0.1 MPa for 20 minutes to remove entrapped air bubbles.

-

Curing: Add stoichiometric amount of curing agent. Mix gently (avoid re-introducing bubbles).

-

Pour into mold.

-

Cure cycle: 80°C for 2 hours + 120°C for 2 hours (post-cure).

-

-

Validation:

-

LOI Test (ASTM D2863): Target Oxygen Index > 28%.

-

UL-94: Target V-0 rating (burning stops within 10s on vertical specimen).

-

Safety, Handling & Regulatory Compliance[1]

Target Audience Note: For drug development professionals, recognize that DMMP is structurally homologous to Sarin (GB). While DMMP lacks the leaving group (fluorine) required for acetylcholinesterase inhibition, it is a regulated precursor.

Chemical Weapons Convention (CWC)

DMMP is a Schedule 2 chemical.[5][7]

-

Requirement: Facilities producing, processing, or consuming above threshold quantities must declare activities to national authorities (e.g., CWC implementation bodies).

-

Export: Strict export controls apply. End-user statements are typically required.

Handling Protocol

-

PPE: Butyl rubber gloves (nitrile is permeable to organophosphonates over time), chemical safety goggles, and lab coat. Work in a fume hood.

-

Spill Management (Self-Validating):

-

Do not wash with water immediately (hydrolysis is slow).

-

Neutralization: Apply a solution of 10% NaOH or KOH. This accelerates hydrolysis, converting DMMP into methylphosphonic acid salts and methanol (less hazardous).

-

Absorb with vermiculite and dispose of as hazardous chemical waste.

-

References

-

Xu, H. Y., et al. (2007).[4] "Dimethyl methylphosphonate (DMMP) as an efficient flame retardant additive for the lithium-ion battery electrolytes."[4][8] Journal of Power Sources, 173(1), 562-564.[4]

-

Levchik, S. V., & Weil, E. D. (2004). "Thermal decomposition, combustion and flame-retardancy of epoxy resins—a review of the recent literature." Polymer International, 53(12), 1901-1929.

-

Organization for the Prohibition of Chemical Weapons (OPCW). "Annex on Chemicals, Schedule 2." OPCW.org.

-

National Oceanic and Atmospheric Administration (NOAA). "CAMEO Chemicals: Dimethyl Methylphosphonate."

-

Smart, M. C., et al. (2012). "Improved performance of lithium-ion cells with the use of fluorinated carbonate electrolytes." ECS Transactions, 41(41), 37. (Contextual grounding for electrolyte stability).

Sources

- 1. Dimethyl methylphosphonate - Wikipedia [en.wikipedia.org]

- 2. DIMETHYL METHYLPHOSPHONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. scilit.com [scilit.com]

- 5. Dimethyl_methylphosphonate [chemeurope.com]

- 6. Dimethyl Methyl Phosphonate DMMP - GO YEN CHEMICAL INDUSTRIAL CO LTD [goyenchemical.com]

- 7. Dimethyl methylphosphonate [medbox.iiab.me]

- 8. researchgate.net [researchgate.net]

- 9. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

Application Note: DMMP as a Functional Ligand and Probe in Transition Metal Catalysis

Executive Summary

Dimethyl methylphosphonate (DMMP) is a unique organophosphorus compound that serves a dual purpose in modern transition metal chemistry. While widely regulated as a structural simulant for G-series nerve agents (e.g., Sarin), its chemical utility extends significantly into catalysis and coordination chemistry. Unlike soft phosphine ligands (

This guide details the application of DMMP as:

-

A Functional Ligand: For the synthesis of lanthanide/actinide complexes and modeling phosphonate hydrolysis.

-

A Chemical Probe: For quantifying the Lewis acidity of heterogeneous catalysts (MOFs, Zeolites, Oxides) via Temperature Programmed Desorption (TPD).

Coordination Mechanics & Chemical Identity

To effectively use DMMP, one must understand its electronic distinction from traditional ligands.

The Hard-Soft Mismatch

DMMP is a "hard" donor due to the high charge density on the phosphoryl oxygen. It binds strongly to "hard" metal centers (high oxidation state early transition metals, lanthanides, and actinides) and poorly to "soft" metals (late transition metals like Pt, Au).

| Feature | Phosphines ( | DMMP ( |

| Donor Atom | Phosphorus (Soft) | Oxygen (Hard) |

| Binding Mode | ||

| Target Metals | Pd, Pt, Rh, Ir (Low valent) | Ti(IV), Zr(IV), Ln(III), U(VI) |

| Cone Angle | Variable (defines sterics) | Fixed "Umbrella" (moderate steric bulk) |

| Primary Use | Promoting C-C coupling | Lewis Acid Probe, Extraction, Adduct formation |

Visualization of Coordination Modes

The diagram below illustrates the primary coordination mode of DMMP compared to a standard phosphine, highlighting the steric environment.

Figure 1: Coordination logic of DMMP. The phosphoryl oxygen acts as the bridge to the metal center, distinct from direct P-metal bonding.

Application 1: DMMP as a Probe for Lewis Acidity (Protocol)

This is the primary application for DMMP in catalytic research. Because the

Principle

-

Physisorption: Weak binding; desorbs at low T (< 200°C).

-

Chemisorption: Strong binding to Lewis Acid Sites (LAS); desorbs at high T (> 300°C).

-

Decomposition: If the site is extremely acidic or possesses nucleophilic surface hydroxyls, DMMP decomposes to methanol and methyl methylphosphonate (MMP).

Experimental Protocol: DMMP-TPD (Temperature Programmed Desorption)

Materials:

-

Catalyst sample (50–100 mg).

-

DMMP (99%, stored under

). -

TGA-MS or Chemisorption Analyzer (e.g., Micromeritics/Altamira).

Workflow:

-

Activation: Heat sample to 400°C under He flow (50 mL/min) for 2 hours to remove water/impurities. Cool to 50°C.

-

Dosing: Switch flow to He saturated with DMMP vapor (bubbler at 25°C) for 30 minutes.

-

Note: DMMP vapor pressure is low (~1 mmHg at 25°C); ensure lines are heated to 60°C to prevent condensation.

-

-

Purging: Switch back to pure He flow (50 mL/min) for 60 minutes at 50°C to remove physisorbed (weakly bound) DMMP.

-

Ramping: Ramp temperature from 50°C to 700°C at 10°C/min.

-

Detection: Monitor MS signals:

-

m/z 124 (Parent DMMP)

-

m/z 79 (

fragment) -

m/z 31 (Methanol - decomposition product)

-

m/z 47 (Dimethyl ether - decomposition product)

-

Data Interpretation:

| Desorption T (

Application 2: Synthesis of DMMP-Lanthanide Complexes

Researchers in nuclear fuel cycle separation or MOF synthesis often use DMMP to model phosphonate binding. The following protocol yields a stable adduct, useful as a standard for

Protocol: Synthesis of

Target Complex: A neutral adduct where DMMP displaces water in the coordination sphere of a Lanthanide nitrate (e.g., Eu, La, Nd).

Reagents:

-

Lanthanide Nitrate Hexahydrate (

) (1.0 mmol). -

DMMP (3.5 mmol, slight excess).

-

Triethyl orthoformate (Dehydrating agent).

-

Ethanol (Absolute).

Step-by-Step Procedure:

-

Dehydration: Dissolve 1.0 mmol of

in 10 mL of ethanol. Add 2 mL of triethyl orthoformate and stir for 30 mins under -

Ligand Addition: Add 3.5 mmol of DMMP dropwise to the stirring solution.

-

Reflux: Heat the mixture to 60°C for 2 hours. The solution may clarify or change color depending on the metal (e.g., Nd is pale violet).

-

Isolation: Remove solvent via rotary evaporation to obtain a viscous oil or waxy solid.

-

Purification: Wash the residue with cold diethyl ether (

mL) to remove excess DMMP. -

Drying: Dry under high vacuum (0.1 mbar) for 4 hours.

Characterization:

-

IR Spectroscopy: Look for the shift in the

stretch.-

Free DMMP: ~1240

. -

Bound DMMP (

): Shifts to ~1190–1200

-

-

NMR: Single sharp peak, shifted downfield relative to free DMMP (

Safety & Compliance (CRITICAL)

DMMP is a Schedule 2 Chemical under the Chemical Weapons Convention (CWC) because it is a precursor to nerve agents. Strict adherence to safety protocols is mandatory.

Handling Protocols

-

Engineering Controls: All handling must occur within a certified chemical fume hood.

-

PPE: Butyl rubber or Neoprene gloves are required (Nitrile offers limited protection against organophosphates). Wear chemical splash goggles.

-

Waste Disposal:

-

NEVER dispose of DMMP down the drain.

-

Decontamination Solution: Prepare a solution of 10% NaOH (aq) or 10% alcoholic KOH.

-

Spill Cleanup: Absorb spill with vermiculite. Treat the absorbent with the decontamination solution for >1 hour before disposal as hazardous chemical waste.

-

Decontamination Mechanism

The alkaline hydrolysis of DMMP renders it benign by cleaving the P-O ester bonds.

Figure 2: Alkaline hydrolysis pathway for DMMP neutralization.

References

-

Mitchell, M. B., et al. "Decomposition of Dimethyl Methylphosphonate (DMMP) on Supported Cerium and Iron Co-Impregnated Oxides." Journal of Physical Chemistry C, 2011.

-

Ryu, S. G., et al. "Adsorption and Decomposition of Dimethyl Methylphosphonate on Metal Oxides." Applied Catalysis B: Environmental, 2008.

-

Klabunde, K. J., et al. "Nanocrystalline Metal Oxides for the Decontamination of Chemical Warfare Agents." Chemistry of Materials, 2002.[1]

-

Organization for the Prohibition of Chemical Weapons (OPCW). "Schedule 2 Chemicals." CWC Annex on Chemicals.

-

Head, A. R., et al. "Thermal Desorption of Dimethyl Methylphosphonate from MoO3." Journal of Physical Chemistry C, 2017.

Sources

Troubleshooting & Optimization

Technical Support Center: High-Purity Synthesis of Dimethyl Methylphosphonite (DMMPn)

⚠️ Critical Nomenclature Alert

Before proceeding, verify your target molecule.

-

Target: Dimethyl methylphosphonite (

).[1] This is a P(III) species. It is highly reactive, air-sensitive, and has a lone pair on the phosphorus. -

Common Confusion: Dimethyl methylphosphonate (DMMP,

).[1] This is a P(V) species, stable, and used as a flame retardant. -

This guide focuses exclusively on the difficult synthesis of the P(III) Phosphonite .

Module 1: The "Gold Standard" Protocol

To maximize yield, you must prevent the thermodynamic sink of this reaction: the Arbuzov rearrangement, which converts your desired P(III) product into the unwanted P(V) phosphonate.

The Reaction System

Reaction: Methyldichlorophosphine (

Optimized Workflow

Reagents:

-

Methyldichlorophosphine (

): Distilled immediately before use. -

Methanol: Anhydrous (<50 ppm water).

-

Base: Triethylamine (

) or Pyridine. Must be dried over KOH. -

Solvent: Diethyl Ether or MTBE (Precipitates salts better than Hexane).

Step-by-Step Procedure:

-

Inert Setup: Flame-dry a 3-neck round bottom flask. Assemble a Schlenk line with high-purity Argon. Oxygen is the enemy.

-

Solvent Charge: Add anhydrous ether and

(2.2 equivalents). Cool to -10°C to -20°C . -

Controlled Addition:

-

Mix

(1.0 eq) with a small amount of ether. -

Mix MeOH (2.0 eq) with a small amount of ether.

-

Crucial: Add the MeOH solution to the

/Base solution dropwise over 2 hours. -

Why? High local concentration of MeOH without immediate base scavenging generates HCl, which catalyzes the Arbuzov rearrangement.

-

-

Salt Removal: Allow to warm to room temperature (RT) only after addition is complete. Stir for 1 hour. Filter the amine salts under Argon using a Schlenk frit.

-

Purification: Distill the filtrate under reduced pressure.

-

Target Vacuum: <20 mmHg.

-

Bath Temp: Do not exceed 60°C.

-

Module 2: Troubleshooting Logic (Root Cause Analysis)

Visualizing the Failure Modes

The following diagram illustrates the synthesis pathway and where yield is typically lost.

Caption: Reaction pathway showing the critical divergence between the desired Kinetic Product (P-III) and the unwanted Thermodynamic Product (P-V).

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Product contains P=O peak in NMR (~30 ppm) | Arbuzov Rearrangement. The reaction got too hot, or Methyl Chloride (MeCl) was not vented. | 1. Keep reaction < -10°C.2. Ensure vigorous stirring to prevent "hot spots."3. Use a slight excess of base to ensure no free HCl exists. |

| Low Yield (<40%) | Product Trapped in Salts. The amine salt precipitate is bulky and absorbs the liquid product. | 1. Wash the filter cake 3x with dry ether.2. Switch solvent to MTBE (salts are more crystalline/less "gummy"). |

| Fuming / Acidic Smell | Hydrolysis. Moisture entered the system, creating Methylphosphonous acid. | 1. Re-dry solvents (molecular sieves 4Å).2. Leak-check Schlenk lines.3. Ensure glassware is oven-dried overnight. |

| Solidification in Distillation Head | Polymerization/Oxidation. P(III) species polymerized due to air exposure. | 1. Grease all joints heavily.2. Bleed Argon into the distillation capillary (do not use air bleed). |

Module 3: Frequently Asked Questions (FAQ)

Q: Can I use Pyridine instead of Triethylamine? A: Yes, but with caveats. Pyridine hydrochloride is often more hygroscopic and harder to filter completely dry than Triethylamine hydrochloride. However, Pyridine is less basic, which can sometimes reduce the rate of side reactions if your specific setup is prone to base-catalyzed decomposition. Recommendation: Stick to Triethylamine for standard scale; use Pyridine if you are observing base-catalyzed degradation.

Q: Why is my yield lower when I scale up? A: Heat transfer is the killer. On a small scale (50 mmol), the exotherm dissipates quickly. On a large scale (1 mol+), the internal temperature can spike even if the bath is -20°C.

-

Fix: Use an internal thermometer, not just a bath thermometer. Control addition rate based on internal temperature.

Q: How do I store the final product? A: Store in a Schlenk flask under Argon at 4°C or lower. Add activated 4Å molecular sieves to the flask to scavenge trace moisture. P(III) compounds will slowly oxidize to phosphonates even in "sealed" bottles over months.